4-Hydrazinylbenzenesulfonamide

説明

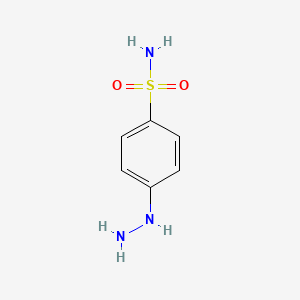

Structure

3D Structure

特性

IUPAC Name |

4-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJSNAGTUCWQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195989 | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-54-5 | |

| Record name | 4-Hydrazinobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4392-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydrazinobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Hydrazinobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642KHM22TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydrazinylbenzenesulfonamide

Established Synthetic Routes for 4-Hydrazinylbenzenesulfonamide

Synthesis via Diazotization and Reduction of Sulfanilamide (B372717)

A primary and widely utilized method for synthesizing this compound involves the diazotization of sulfanilamide, followed by the reduction of the resulting diazonium salt. tandfonline.com This two-step process is a fundamental transformation in aromatic chemistry, allowing for the introduction of the hydrazinyl group.

The initial step is the diazotization of sulfanilamide. acs.orgnih.gov This reaction is typically carried out by treating sulfanilamide with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, most commonly hydrochloric acid (HCl). brainkart.comcsjmu.ac.in The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt formed. nih.govalrasheedcol.edu.iq The nitrous acid (HNO₂), generated in situ from sodium nitrite and hydrochloric acid, reacts with the primary aromatic amine group of sulfanilamide to form the 4-sulfamoylbenzenediazonium chloride intermediate. brainkart.comuns.ac.idasianpubs.org

The reaction mixture requires careful temperature control, as diazonium salts can be unstable and may decompose at higher temperatures. alrasheedcol.edu.iq The process involves dissolving sulfanilamide in a hydrochloric acid solution, cooling it in an ice bath, and then adding a solution of sodium nitrite dropwise. nih.govcsjmu.ac.in

Following the formation of the diazonium salt, the subsequent step is its reduction to the corresponding hydrazine (B178648) derivative. wikipedia.org Two common reducing agents for this transformation are sodium sulfite (B76179) (Na₂SO₃) and stannous chloride (SnCl₂). libretexts.org

When using stannous chloride, the cold diazonium salt solution is added to a well-cooled solution of SnCl₂ in concentrated HCl. nih.govuns.ac.id This method is reported to produce this compound with a good yield of 76%. acs.orgnih.gov The use of stannous chloride for the reduction of diazonium salts to hydrazines is a well-established and effective method. wikipedia.org

Alternatively, sodium sulfite can be employed as the reducing agent. libretexts.org The mechanism with sodium sulfite may involve the initial formation of a covalent azo-sulfite intermediate, which then undergoes further reduction and hydrolysis to yield the final hydrazine product. nptel.ac.in This method offers an alternative to tin-based reagents, which can present environmental concerns. google.com

| Reagent | Role | Typical Conditions |

| Sulfanilamide | Starting Material | - |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Aqueous solution, added dropwise |

| Hydrochloric Acid (HCl) | Acidic Medium | Concentrated solution, 0-5 °C |

| Stannous Chloride (SnCl₂) | Reducing Agent | Cooled solution in concentrated HCl |

| Sodium Sulfite (Na₂SO₃) | Reducing Agent | Aqueous solution |

Reaction of 4-Chlorophenylhydrazine (B93024) Hydrochloride with Ethyl Acetoacetate (B1235776) in Acetic Acid

Another synthetic approach to compounds structurally related to this compound involves the reaction of a hydrazine derivative with a β-keto ester. Specifically, 1-(4-substitutedphenyl)-3-methyl-1H-pyrazol-5(4H)-ones can be synthesized by reacting 4-chlorophenylhydrazine hydrochloride or this compound hydrochloride with ethyl acetoacetate. jst.go.jp When 4-chlorophenylhydrazine hydrochloride is used with ethyl acetoacetate in acetic acid in the presence of sodium acetate, it leads to the formation of a pyrazolone (B3327878) derivative. jst.go.jp This reaction highlights a common strategy for constructing pyrazole-based heterocyclic systems.

Reaction of p-Chlorobenzenesulfonamide with Hydrazine Hydrate (B1144303)

A direct method for the synthesis of this compound involves the nucleophilic aromatic substitution of p-chlorobenzenesulfonamide with hydrazine hydrate. google.comgoogle.com This approach is particularly suited for industrial-scale production due to its potential for high yield and purity. google.com

This reaction is typically conducted under high temperature and pressure to facilitate the displacement of the chlorine atom by the hydrazine moiety. google.compatsnap.com The reaction temperature is maintained between 120°C and 125°C, with pressures ranging from 0.8 MPa to 1.2 MPa. google.com A significant molar excess of hydrazine hydrate is used, with the molar ratio of p-chlorobenzenesulfonamide to hydrazine hydrate being in the range of 1:8 to 1:15. google.compatsnap.com The concentration of the hydrazine hydrate solution used is typically between 50% and 80% by mass. google.com This method is reported to provide high reaction yields and product purity, making it a viable option for large-scale manufacturing. google.compatsnap.com

| Reactant | Reagent | Temperature | Pressure | Molar Ratio (p-chlorobenzenesulfonamide:hydrazine hydrate) |

| p-Chlorobenzenesulfonamide | Hydrazine Hydrate | 120-125 °C | 0.8-1.2 MPa | 1:8 to 1:15 |

Molar Ratio Optimization for Yield and Purity

The synthesis of this compound hydrochloride from p-chlorobenzenesulfonamide and hydrazine hydrate is a process where the molar ratio of reactants significantly influences both the yield and purity of the final product. Research has shown that optimal results are achieved when the molar ratio of p-chloro benzenesulfonamide (B165840) to hydrazine hydrate is maintained between 1:8 and 1:15. google.com Specifically, a molar ratio of 1:10 is often preferred. google.com This excess of hydrazine hydrate helps to drive the reaction to completion. The reaction is typically carried out at temperatures ranging from 120°C to 125°C and under pressures of 0.8 MPa to 1.2 MPa. google.com The concentration of the hydrazine hydrate solution used also plays a role, with mass percentages between 50% and 80% being effective. google.com By carefully controlling these parameters, it is possible to obtain high yields and product purity, making the process suitable for industrial-scale production. google.com

Another synthetic route involves the diazotization of sulfanilamide using sodium nitrite and hydrochloric acid, followed by reduction. The choice of reducing agent impacts the yield, with stannous chloride (SnCl₂) and sodium sulfite methods yielding 76% and 88%, respectively.

| Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Temperature (°C) | Pressure (MPa) | Yield (%) |

| p-Chlorobenzenesulfonamide | Hydrazine Hydrate | 1:8 - 1:15 | 120-125 | 0.8-1.2 | High |

| Sulfanilamide | Sodium Nitrite, Hydrochloric Acid, Stannous Chloride | - | - | - | 76 |

| Sulfanilamide | Sodium Nitrite, Hydrochloric Acid, Sodium Sulfite | - | - | - | 88 |

Environmentally Friendly Approaches for Minimized Solvent Use

In recent years, there has been a growing emphasis on developing greener synthetic methods that reduce or eliminate the use of hazardous solvents. One such approach for the synthesis of sulfonamide derivatives involves electrochemical methods. researchgate.net This technique utilizes the electrochemical oxidation of this compound and phenylhydrazine (B124118) in the presence of arylsulfinic acids. researchgate.net The reactions are conducted in an aqueous/ethanol (B145695) mixture at a carbon electrode under constant current conditions, avoiding the need for toxic reagents. researchgate.net This method not only offers high yields but also represents a more environmentally benign alternative to traditional synthetic routes. researchgate.net

Another strategy to minimize environmental impact is the use of microwave-assisted synthesis. For instance, the cyclocondensation of this compound with chalcones to form pyrazoline derivatives can be efficiently carried out in anhydrous methanol (B129727) under microwave irradiation for one hour. arabjchem.org This method often leads to shorter reaction times and cleaner product formation compared to conventional heating.

Furthermore, syntheses have been reported where p-chlorobenzene-sulfonamide compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and reacted with aqueous hydrazine hydrate. google.com While this method uses a solvent, the product can be readily precipitated by the addition of water, simplifying purification and reducing solvent waste. google.com

Derivatization Strategies of this compound

The reactivity of the hydrazine group in this compound makes it a valuable precursor for the synthesis of various derivatives, particularly heterocyclic compounds like pyrazoles and pyrazolines.

Formation of N-Arylpyrazole Derivatives

N-arylpyrazole derivatives bearing a sulfonamide moiety can be synthesized through the condensation reaction of this compound with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net This reaction provides a straightforward route to a diverse range of substituted pyrazoles. The resulting compounds have been investigated for their potential biological activities. researchgate.netresearchgate.net The synthesis is typically confirmed through various spectral analyses, including ¹H NMR, ¹³C NMR, ESIMS, and FT-IR. researchgate.netresearchgate.net

Cyclocondensation Reactions with Chalcones

Chalcones, which are α,β-unsaturated ketones, are key building blocks for the synthesis of various heterocyclic systems when reacted with this compound. These reactions typically proceed via a cyclocondensation mechanism.

The reaction of this compound with chalcones is a widely used method for the synthesis of 2-pyrazoline (B94618) derivatives. nih.govnih.gov This condensation reaction can be carried out under various conditions. For example, refluxing the reactants in ethanol, sometimes with a base like triethylamine, can lead to high yields of up to 93%. researchgate.net The reaction can also be performed in acetic acid. rsc.org

Microwave-assisted synthesis has also been successfully employed, where a solution of the chalcone (B49325) and this compound hydrochloride in anhydrous methanol is irradiated for a short duration. arabjchem.org Another approach involves dissolving the reactants in a mixture of ethanol and a catalytic amount of concentrated HCl and heating the mixture. nih.govacs.org

| Chalcone | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Ethanol | Basic conditions, reflux | 93 | researchgate.net |

| Various substituted chalcones | Acetic Acid | Reflux | - | rsc.org |

| Various substituted chalcones | Anhydrous Methanol | Microwave irradiation | - | arabjchem.org |

| 1-(7-chloroquinolin-4-yl)-3-(thiophene/furan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives | Ethanol | Conc. HCl, 75°C | - | nih.govacs.org |

While pyrazolines are the initial products of the cyclocondensation reaction between this compound and chalcones, they can be subsequently oxidized to form the corresponding pyrazole (B372694) derivatives. mdpi.com This two-step process allows for the synthesis of 4-alkyl-1,3,5-triarylpyrazoles in a regioselective manner. mdpi.com

Alternatively, direct synthesis of pyrazole derivatives can be achieved. For instance, reacting chalcones with p-sulfamylphenylhydrazine (a related hydrazine derivative) followed by treatment with acetic anhydride (B1165640) yields acetoxysulfonamide pyrazole derivatives. mdpi.com Another method involves the reaction of this compound with 1,3-diketones. researchgate.netresearchgate.net

The reaction of a hydrazine derivative with acetylenic ketones is also a known, though long-standing, method for pyrazole formation. mdpi.com However, this can sometimes result in a mixture of regioisomers. mdpi.com

Synthesis of 4-(2-Substituted Hydrazinyl)benzenesulfonamide Derivatives

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives is a notable area of research, primarily achieved through the reaction of this compound with various carbonyl compounds. These derivatives are of interest for their potential biological activities, including as enzyme inhibitors. tandfonline.comtandfonline.com

Microwave Irradiation Synthesis

A modern and efficient approach for synthesizing 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives involves the use of microwave irradiation. tandfonline.comnih.govtandfonline.com This method serves as an effective alternative to conventional heating, often leading to shorter reaction times and improved yields. tandfonline.comtandfonline.comtandfonline.com In a typical procedure, this compound hydrochloride is reacted with a selected ketone in a solvent such as ethanol. researchgate.net The reaction mixture is then heated using a microwave synthesis system for a specified duration, for instance, for 60 minutes at 78°C. tandfonline.comresearchgate.net This technique has been successfully employed to synthesize a range of derivatives, including novel compounds not previously reported through other methods. tandfonline.comtandfonline.comnih.govtandfonline.com

Utilization of Various Ketones for Substitution

A diverse array of ketones has been utilized to create a library of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives. tandfonline.comresearchgate.net The choice of ketone is critical as it defines the nature of the substituent on the hydrazinyl moiety, which in turn influences the chemical properties and biological activity of the final compound. tandfonline.com The ketones used include substituted acetophenones, heterocyclic ketones, and cyclic ketones. tandfonline.comnih.govtandfonline.com

Researchers have systematically varied the substituents on the phenyl ring of acetophenone, incorporating groups with different electronic properties (electron-donating or electron-withdrawing) to study their effects. tandfonline.comresearchgate.net Examples of ketones successfully used in these syntheses are detailed in the table below. tandfonline.comtandfonline.comnih.govtandfonline.comresearchgate.net

| Ketone Used | Resulting Derivative Name | Reference |

| Acetophenone | 4-(2-(1-Phenylethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 4-Methylacetophenone | 4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 4-Chloroacetophenone | 4-(2-(1-(4-Chlorophenyl)ethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 4-Fluoroacetophenone | 4-(2-(1-(4-Fluorophenyl)ethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 4-Bromoacetophenone | 4-(2-(1-(4-Bromophenyl)ethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 4-Methoxyacetophenone | 4-(2-(1-(4-Methoxyphenyl)ethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 4-Nitroacetophenone | 4-(2-(1-(4-Nitrophenyl)ethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 2-Acetylthiophene | 4-(2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 2-Acetylfuran | 4-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 1-Indanone | 4-(2-(2,3-Dihydro-1H-inden-1-ylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

| 2-Indanone | 4-(2-(1,3-Dihydro-2H-inden-2-ylidene)hydrazinyl)benzenesulfonamide | tandfonline.comnih.govtandfonline.com |

Formation of Pyrazole-based Ethyl Esters and Hydrazides

This compound hydrochloride is a key precursor for the synthesis of pyrazole-containing molecules. acs.orgnih.govnih.gov One pathway involves heating enaminones with this compound hydrochloride in absolute ethanol. acs.org This reaction proceeds via substitution of the dimethylamino group with the hydrazinyl group, followed by a spontaneous cyclization to yield pyrazole-based ethyl esters. acs.org

These resulting ethyl esters can be further transformed. acs.org By refluxing the pyrazole-based ethyl esters with hydrazine hydrate, a hydrazinolysis reaction occurs, converting the ester group into the corresponding hydrazides. acs.orgycmou.ac.in Another established method for creating pyrazole derivatives is the condensation of this compound hydrochloride with chalcones (α,β-unsaturated ketones) in a solvent like acetic acid, which upon refluxing, yields pyrazoline structures that can be subsequently aromatized to pyrazoles. nih.govnih.govnih.govresearchgate.net

Synthesis of Urea (B33335) Derivatives

The synthesis of urea derivatives from this compound often proceeds through multi-step pathways involving pyrazole intermediates. acs.orgnih.gov One such route begins with the pyrazole hydrazides formed as described previously. acs.org These hydrazides are reacted with sodium nitrite in cold glacial acetic acid to generate acyl azides. acs.org Upon heating in an anhydrous solvent like toluene, these acyl azides undergo a Curtius rearrangement, yielding an isocyanate intermediate which can then be trapped by various amines to form the final urea derivatives. acs.orgorganic-chemistry.org

Alternatively, pyrazoline derivatives, synthesized from the condensation of 4-hydrazinobenzenesulfonamide hydrochloride and chalcones, can be reacted with isocyanates to directly afford the corresponding urea derivatives. nih.gov

Chemical Reactions and Transformations

Oxidation Reactions

This compound can undergo oxidation reactions to form various derivatives. evitachem.com A notable example is its electrochemical oxidation. researchgate.netresearchgate.net Studies using voltammetry have shown that the electrochemical oxidation of this compound (HBS) in the presence of arylsulfinic acids leads to the synthesis of new sulfonamide derivatives. researchgate.netresearchgate.net The proposed mechanism involves the initial electrochemical generation of a phenyldiazene (B1210812) (PDZ) species from the oxidation of HBS. researchgate.netresearchgate.net This highly reactive intermediate then participates in a Michael-type addition reaction with the arylsulfinic acids present in the solution to form the corresponding sulfonamide products. researchgate.netresearchgate.net This green electrochemical method allows for the synthesis of these compounds under mild conditions without the need for harsh chemical oxidants. researchgate.net

Reduction Reactions

The reduction of the hydrazinyl group in this compound can lead to the formation of other hydrazine derivatives. While the literature extensively covers the synthesis of this compound via reduction of a diazonium salt, detailed studies on the further reduction of the resulting hydrazinyl moiety are less common. General chemical principles suggest that the hydrazinyl group can be reduced. For instance, reducing agents like sodium borohydride (B1222165) have been mentioned as capable of reducing this compound to form hydrazine derivatives. However, specific examples and detailed research findings on the products of such reductions are not extensively documented in readily available literature.

Substitution Reactions of the Hydrazino Group

The hydrazino group of this compound is highly nucleophilic and readily undergoes substitution reactions, most notably condensation reactions with carbonyl compounds to form hydrazones. This reactivity is a cornerstone of its use as a building block in the synthesis of various heterocyclic compounds.

A prominent example of this is the reaction with various ketones to yield 4-(2-substituted hydrazinyl)benzenesulfonamides. tandfonline.com In these reactions, the lone pair of electrons on the terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon, leading to the formation of a C=N double bond and the elimination of a water molecule. wikipedia.org

Research has demonstrated the synthesis of a series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives through the reaction of this compound hydrochloride with a variety of ketones. tandfonline.com These reactions are often carried out under microwave irradiation to reduce reaction times, although conventional heating methods are also effective. tandfonline.com The resulting products have been investigated for their biological activities, including as carbonic anhydrase inhibitors. tandfonline.comtandfonline.com

The following table summarizes the synthesis of various 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives from the reaction of this compound with different ketones.

| Ketone Reactant | Resulting Product (4-(2-substituted hydrazinyl)benzenesulfonamide derivative) |

| Acetophenone | 4-(2-(1-Phenylethylidene)hydrazinyl)benzenesulfonamide |

| 4-Methylacetophenone | 4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide |

| 4-Chloroacetophenone | 4-(2-(1-(4-Chlorophenyl)ethylidene)hydrazinyl)benzenesulfonamide |

| 4-Fluoroacetophenone | 4-(2-(1-(4-Fluorophenyl)ethylidene)hydrazinyl)benzenesulfonamide |

| 4-Bromoacetophenone | 4-(2-(1-(4-Bromophenyl)ethylidene)hydrazinyl)benzenesulfonamide |

| 4-Methoxyacetophenone | 4-(2-(1-(4-Methoxyphenyl)ethylidene)hydrazinyl)benzenesulfonamide |

| 4-Nitroacetophenone | 4-(2-(1-(4-Nitrophenyl)ethylidene)hydrazinyl)benzenesulfonamide |

| 2-Acetylthiophene | 4-(2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)benzenesulfonamide |

| 2-Acetylfuran | 4-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)benzenesulfonamide |

| 1-Indanone | 4-(2-(2,3-Dihydro-1H-inden-1-ylidene)hydrazinyl)benzenesulfonamide |

| 2-Indanone | 4-(2-(1,3-Dihydro-2H-inden-2-ylidene)hydrazinyl)benzenesulfonamide |

Data sourced from a study on the synthesis and carbonic anhydrase inhibitory effects of these compounds. tandfonline.com

Furthermore, this compound is a key reactant in cyclocondensation reactions. For example, it reacts with α,β-unsaturated ketones, such as chalcones, to form pyrazoline derivatives. This reaction proceeds via a Michael addition of the hydrazinyl group to the β-carbon of the chalcone, followed by an intramolecular condensation and cyclization. researchgate.net These pyrazoline-containing sulfonamides are of interest for their potential pharmacological activities. researchgate.net Similarly, reaction with 1,3-dicarbonyl compounds can be employed to synthesize pyrazole derivatives. asianpubs.org

Pharmacological and Biological Research of 4 Hydrazinylbenzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies

4-Hydrazinylbenzenesulfonamide serves as a foundational structure for the synthesis of a variety of derivatives that have been extensively studied for their enzyme inhibitory properties. A primary focus of this research has been on their interaction with carbonic anhydrases.

Carbonic Anhydrase (CA) Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against several isoforms of human carbonic anhydrase (hCA). These metalloenzymes, containing a zinc ion in their active site, play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The sulfonamide group of these inhibitors is a key pharmacophore that coordinates to this zinc ion, leading to the inhibition of the enzyme's catalytic activity.

A number of studies have detailed the synthesis and evaluation of this compound derivatives as inhibitors of the cytosolic isoform hCA I. Research has shown that these compounds can exhibit potent inhibition, with Ki values often in the low nanomolar range.

In one study, a series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives were synthesized and tested for their inhibitory effects on hCA I. The results indicated that these compounds are effective inhibitors of this isoform, with Ki values ranging from 1.79 ± 0.22 nM to 2.73 ± 0.08 nM. tandfonline.comnih.gov Notably, the compound 4-{2-(1,3-dihydro-2H-inden-2-ylidene)hydrazino}benzenesulfonamide (S11) was identified as the most potent hCA I inhibitor within this series, with a Ki of 1.79 ± 0.22 nM. tandfonline.com The inhibitory effects of all the synthesized compounds in this particular study were found to be greater than that of the standard carbonic anhydrase inhibitor, acetazolamide (B1664987) (AZA), which had a Ki of 5.41 ± 1.28 nM against hCA I. tandfonline.com

Another investigation into bioorganometallic derivatives of this compound also revealed effective inhibition of hCA I. nih.gov With the exception of one derivative that showed moderate inhibition (Ki of 286.6 nM), the majority of the synthesized organometallic compounds displayed inhibition constants in the range of 1.7–22.4 nM. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against hCA I.

| Compound | Substituent/Derivative Type | Ki (nM) against hCA I |

| S1 | Acetophenone | 2.54 ± 0.31 |

| S2 | 4-methylacetophenone | 2.61 ± 0.17 |

| S3 | 4-chloroacetophenone | 2.73 ± 0.08 |

| S4 | 4-fluoroacetophenone | 2.49 ± 0.15 |

| S5 | 4-bromoacetophenone | 2.66 ± 0.11 |

| S6 | 4-methoxyacetophenone | 2.38 ± 0.25 |

| S7 | 4-nitroacetophenone | 2.15 ± 0.44 |

| S8 | 2-acetylthiophene | 1.94 ± 0.19 |

| S9 | 2-acetylfuran | 1.85 ± 0.37 |

| S10 | 1-indanone | 1.81 ± 0.28 |

| S11 | 2-indanone | 1.79 ± 0.22 |

| Acetazolamide (AZA) | Standard Inhibitor | 5.41 ± 1.28 |

Data sourced from a study on 4-(2-substituted hydrazinyl)benzenesulfonamides. tandfonline.com

The cytosolic isoform hCA II, a rapid isozyme, has also been a significant target for inhibitors derived from this compound. Research indicates that these derivatives are potent inhibitors of hCA II, with Ki values frequently observed in the low nanomolar range.

In a study investigating a series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives, the compounds demonstrated potent inhibition of hCA II, with Ki values ranging from 1.72 ± 0.58 nM to 11.64 ± 5.21 nM. tandfonline.comnih.gov This study highlighted that while these derivatives are effective against hCA II, they generally exhibit a higher inhibition affinity for hCA I. tandfonline.com For comparison, the standard inhibitor acetazolamide (AZA) showed a Ki value of 6.82 ± 1.59 nM against hCA II in the same study. tandfonline.com

Similarly, bioorganometallic derivatives of this compound have been shown to be effective inhibitors of hCA II, with inhibition constants falling within the range of 1.7–22.4 nM. nih.gov This demonstrates that the core structure of this compound is a versatile scaffold for developing potent inhibitors of this key carbonic anhydrase isoform.

The table below presents the inhibitory activity of various this compound derivatives against hCA II.

| Compound | Substituent/Derivative Type | Ki (nM) against hCA II |

| S1 | Acetophenone | 11.64 ± 5.21 |

| S2 | 4-methylacetophenone | 8.79 ± 3.15 |

| S3 | 4-chloroacetophenone | 6.51 ± 2.18 |

| S4 | 4-fluoroacetophenone | 7.14 ± 1.94 |

| S5 | 4-bromoacetophenone | 5.82 ± 1.12 |

| S6 | 4-methoxyacetophenone | 4.37 ± 0.86 |

| S7 | 4-nitroacetophenone | 3.15 ± 0.55 |

| S8 | 2-acetylthiophene | 2.41 ± 0.69 |

| S9 | 2-acetylfuran | 2.18 ± 0.41 |

| S10 | 1-indanone | 1.95 ± 0.37 |

| S11 | 2-indanone | 1.72 ± 0.58 |

| Acetazolamide (AZA) | Standard Inhibitor | 6.82 ± 1.59 |

Data sourced from a study on 4-(2-substituted hydrazinyl)benzenesulfonamides. tandfonline.com

Tumor-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII, are transmembrane enzymes that play a role in the pH regulation of the tumor microenvironment and are considered important targets in cancer therapy. Derivatives of this compound have been investigated for their potential to inhibit these specific isoforms.

Research on bioorganometallic derivatives of this compound has shown effective inhibition of hCA XII, with inhibition constants (Ki) in the range of 1.9–24.4 nM. nih.gov However, the same study found that hCA IX was less sensitive to inhibition by these particular compounds, with only one derivative demonstrating inhibitory action in the low nanomolar range. nih.gov

In another study, a series of hydrazonobenzenesulfonamides were designed and evaluated for their inhibitory activity against hCA IX and XII. nih.gov The findings indicated that various derivatives exhibited inhibitory activity at low nanomolar levels with selectivity against these tumor-associated enzymes. researchgate.net For instance, some of the synthesized hydrazones showed potent inhibition against hCA IX with Ki values ranging from 8.9 to 88.3 nM. nih.gov The inhibition of hCA XII was also significant, with some derivatives displaying Ki values between 5.4 and 19.5 nM, comparable to the standard inhibitor acetazolamide (AAZ), which has a Ki of 5.7 nM against this isoform. nih.gov

The following table provides a summary of the inhibitory activity of selected this compound derivatives against the tumor-associated isoforms hCA IX and hCA XII.

| Compound/Derivative Type | Ki (nM) against hCA IX | Ki (nM) against hCA XII |

| Quinazoline-based hydroxyl Schiff derivatives | 8.9–88.3 | 5.4–46.5 |

| Bioorganometallic-hydrazones | Generally less sensitive (one derivative in low nM range) | 1.9–24.4 |

| Acetazolamide (AAZ) | 25.0 | 5.7 |

Data compiled from studies on various this compound derivatives. nih.govnih.gov

The primary mechanism by which this compound and its derivatives inhibit carbonic anhydrases involves the interaction of the sulfonamide moiety with the zinc ion located in the enzyme's active site.

The catalytic activity of carbonic anhydrases is dependent on a Zn(II) ion, which is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. The sulfonamide group (-SO2NH2) of the inhibitors, including those derived from this compound, acts as a zinc-binding group. nih.gov The deprotonated sulfonamide anion coordinates directly to the catalytic zinc ion, displacing the water molecule/hydroxide ion that is crucial for the hydration of carbon dioxide. This binding of the sulfonamide to the zinc ion prevents the enzyme from carrying out its catalytic function, thus leading to inhibition.

Mechanism of Carbonic Anhydrase Inhibition

Influence of Substituents on Binding Affinity

The binding affinity of this compound derivatives is significantly influenced by the nature and position of their substituents. This is particularly evident in their interaction with enzymes like carbonic anhydrases (CAs). Research into a series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives demonstrated that these compounds are effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with inhibition constants (Kᵢ) in the low nanomolar range. tandfonline.com

The derivatives showed a higher binding affinity for hCA I compared to hCA II. tandfonline.com For hCA I, the Kᵢ values of the tested derivatives (compounds S1–S11) were consistently low, ranging from 1.79 nM to 2.73 nM. tandfonline.com In contrast, their affinity for hCA II was slightly lower, with Kᵢ values ranging from 1.72 nM to 11.64 nM. tandfonline.com This suggests a degree of selectivity for the hCA I isoform. tandfonline.com

Furthermore, studies indicate that the presence of specific functional groups is crucial for biological interactions. The sulfamoyl group, a key feature of this compound class, is considered essential for maintaining broad anticancer activity. It is suggested that electron-donating groups can enhance anticancer activity by improving the binding affinity to target enzymes that regulate tumor growth. In a related series of 4-(pyrazolyl)benzenesulfonamide ureas, the introduction of various substituents on the phenyl ring led to significant differences in inhibitory activity and selectivity against different CA isoforms. For instance, a 4-methoxy group was found to decrease inhibition against off-target CAs I and II while enhancing activity toward CA XII, a tumor-associated isoform. nih.gov This highlights the critical role substituents play in modulating the binding affinity and selectivity of benzenesulfonamide-based inhibitors. nih.gov

Inhibition Constants (Kᵢ) of 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives Against hCA I and hCA II

| Target Isoform | Kᵢ Value Range (nM) | Reference Compound (Acetazolamide) Kᵢ (nM) |

|---|---|---|

| hCA I | 1.79 - 2.73 | 5.41 |

| hCA II | 1.72 - 11.64 | 6.82 |

Kinase-Targeting Properties

The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making this enzyme family a prime target for drug development. nih.gov Derivatives of this compound belong to a broader class of compounds that have been investigated for their potential to inhibit various kinases. The core benzenesulfonamide (B165840) structure is a key pharmacophore in many kinase inhibitors.

Research into related heterocyclic compounds has shown potential for targeting kinases involved in cell cycle regulation. For example, certain pyrazolo[1,5-a] tandfonline.comnih.govtriazine derivatives bearing a benzenesulfonamide moiety have been identified through molecular docking studies as potential inhibitors of cancer-associated cyclin-dependent kinases (CDKs). researchgate.net Similarly, studies on quinazolinone hydrazide triazole derivatives, which share the hydrazine (B178648) structural element, have demonstrated inhibitory activity against receptor tyrosine kinases such as MET. nih.gov One such derivative, compound CM9, not only inhibited MET kinase but also showed inhibitory effects against a panel of other protein kinases including ALK, AXL, FGFR1, and VEGFRs at micromolar concentrations. nih.gov These findings suggest that the structural motifs present in this compound can be incorporated into scaffolds designed to target and inhibit specific protein kinases, representing a promising avenue for therapeutic development. researchgate.netnih.gov

Anticancer Research

Cytotoxicity Against Various Human Tumor Cell Lines

Derivatives synthesized from this compound have demonstrated significant cytotoxic effects against a variety of human tumor cell lines. Research indicates a broad-spectrum anticancer potential, with activity observed in breast, cervical, and lung cancer cell lines. The mechanism of action often involves the inhibition of key enzymes, leading to cell cycle arrest and the induction of apoptosis in cancer cells.

MCF-7 (Breast Cancer)

Derivatives of this compound have shown particularly potent activity against the MCF-7 human breast cancer cell line. nih.govnih.gov In one study, a newly synthesized derivative, 4-hydrazinylphenyl benzenesulfonate, exhibited exceptionally strong cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) of 0.00246 µg/mL, which corresponds to 9.32 nM. nih.govnih.govresearchgate.net This nanomolar level of activity highlights the significant potential of this class of compounds in the context of breast cancer research. nih.gov The presence of an N-methyl group has also been noted as a potentially crucial element for eliciting antitumor activity in related hydrazine compounds. nih.gov

HeLa (Cervical Cancer)

Research has also confirmed the cytotoxic potential of this compound derivatives against the HeLa cervical cancer cell line. Studies have reported that certain derivatives can induce moderate to high levels of cytotoxicity. In specific assays, some of these compounds achieved growth inhibition percentages (GI%) as high as 104%, indicating a strong antiproliferative effect on HeLa cells.

A549 (Lung Cancer)

The broad-spectrum anticancer activity of this compound derivatives extends to lung cancer. Cytotoxicity has been observed in studies using the A549 human lung cancer cell line, with trends similar to those seen in other cancer cell types. While specific IC₅₀ values for direct derivatives are not always detailed, related research on other fluorinated aminophenylhydrazines has shown significant effects. For instance, a fluorinated Schiff base derived from a phenylhydrazine (B124118) structure demonstrated a potent cytotoxic effect on A549 cells with an IC₅₀ value of 0.64 μM. nih.gov This indicates that the hydrazine scaffold is a promising starting point for developing agents against non-small cell lung cancer. nih.gov

Cytotoxicity of this compound and Related Derivatives Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect |

|---|---|---|---|

| MCF-7 | Breast Cancer | 4-hydrazinylphenyl benzenesulfonate | IC₅₀: 0.00246 µg/mL (9.32 nM) nih.govnih.gov |

| HeLa | Cervical Cancer | This compound Derivative | Growth Inhibition (GI%): up to 104% |

| A549 | Lung Cancer | Fluorinated aminophenylhydrazine derivative | IC₅₀: 0.64 µM nih.gov |

HepG2 (Liver Cancer)

Derivatives of this compound have demonstrated notable cytotoxic activity against the human liver cancer cell line, HepG2. In one study, a series of novel benzenesulphonohydrazide derivatives were evaluated for their in vitro cytotoxicity. Among the tested compounds, certain derivatives exhibited significant antiproliferative effects. For instance, compound 4 in a specific study was identified as the most cytotoxic and selective against HepG2 cells. nih.gov The half-maximal inhibitory concentration (IC50) for this compound was 106.33 µM. nih.gov This particular derivative's high lipophilicity was suggested as a contributing factor to its enhanced antitumor activity. nih.gov

Further research into other hydrazone derivatives has also highlighted their potential against hepatocellular carcinoma. A study comparing various synthetic hydrazone derivatives to the standard drug sorafenib (B1663141) found that several compounds had excellent cytotoxic action against HepG2. nih.gov The IC50 values for these active derivatives ranged from 23.6 to 94.7 μM. nih.gov One specific derivative, compound 16 , showed IC50 and selectivity index values comparable to sorafenib, indicating strong potency and selectivity for HepG2 cells with minimal cytotoxicity to normal cells. nih.gov Another patented compound demonstrated an inhibitory concentration (IC50) value of 0.7 µg/mL against HepG2 cells, which was more potent than the reference drug Doxorubicin (IC50 of 1.2 µg/mL). google.com

The following table summarizes the cytotoxic activity of selected this compound derivatives against the HepG2 cell line.

| Compound | Cell Line | IC50 (µM) | Source |

| Derivative 4 | HepG2 | 106.33 | nih.gov |

| Derivative 5 | HepG2 | > 500 | nih.gov |

| Derivative 7 | HepG2 | 314.55 | nih.gov |

| Derivative 16 | HepG2 | ~23.6 - 94.7 | nih.gov |

F10 (Melanoma Cancer)

Substituted acyl sulfonamide derivatives have shown promising antitumor activity against the B16-F10 melanoma cell line. Research has indicated that certain cinnamic acyl sulfonamide derivatives are effective antitumor agents, with one substituted derivative exhibiting an IC50 value of 0.8 μg/ml against the B16-F10 cell line. researchgate.net Additionally, other studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be conceptually related to hydrazinyl structures, also reported high activity against B16-F10 tumor cells. One such compound showed an IC50 of 0.021 ± 0.002 µM, which was significantly more active than the reference standard colchicine. mdpi.com While not direct derivatives of this compound, these findings highlight the potential of related structural motifs in targeting melanoma.

Mechanism of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to several cellular and molecular mechanisms. These compounds can interfere with fundamental processes that control cancer cell proliferation and survival. The primary mechanisms include the induction of cell cycle arrest and apoptosis (programmed cell death). Furthermore, these derivatives can target specific signaling pathways that are crucial for tumor growth and survival.

Induction of Cell Cycle Arrest

Derivatives of this compound have been shown to exert their anticancer effects by halting the progression of the cell cycle. Scientific reports indicate that sulfonamide derivatives can cause cell cycle perturbation, often in the G1 phase. mdpi.com For example, a study on novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold, a structure related to this compound, demonstrated that the most active compounds could induce cell cycle arrest in the HL-60 leukemia cell line. nih.gov Similarly, certain benzenesulfonamide-aroylhydrazone conjugates have been found to induce cell cycle arrest in MCF-7 breast cancer cells through the MAPK/ERK pathway. nih.gov A platinum(II) complex with 4-methylbenzoylhydrazide was also shown to arrest the cell cycle of MCF-7 cells, with a significant accumulation of cells in the G2 phase. mdpi.com

Induction of Apoptosis

A key mechanism for the anticancer activity of this compound derivatives is the induction of apoptosis. Research has demonstrated that these compounds can trigger programmed cell death in various cancer cell lines. For instance, a highly active 4-thiazolone-based benzenesulfonamide derivative was found to induce apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in the annexin (B1180172) V-FITC percentage compared to the control. nih.gov

Studies on hydrazone derivatives have further elucidated this process. Treatment of HepG2 cells with potent hydrazone derivatives led to a significant increase in the percentage of apoptotic cells. nih.gov This apoptotic induction is often mediated through the modulation of key regulatory proteins. For example, some pyrazolo[3,4-d]pyridazine derivatives induce apoptosis by disrupting the balance of Bcl-2 and Bax proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. researchgate.net This disruption is often accompanied by the activation of caspases, such as caspase-3, which are the executioners of apoptosis. nih.gov The activation of p53, a critical tumor suppressor protein, and the involvement of MAPK pathways have also been identified as crucial for the apoptotic response induced by some hydrazide-hydrazone derivatives. nih.gov

Targeting Pathways Related to Growth and Survival

The anticancer activity of this compound derivatives is also linked to their ability to target signaling pathways essential for cancer cell growth and survival. One such critical pathway is the MAPK/ERK pathway. nih.gov Inhibition of this pathway has been shown to be a key mechanism through which some benzenesulfonamide-aroylhydrazone conjugates exert their anticancer effects. nih.gov When the MAPK/ERK activity was reduced, the ability of these compounds to induce cell cycle arrest and apoptosis was also diminished, highlighting the pathway's critical role. nih.gov

Furthermore, hydrazone derivatives have been found to downregulate interleukin-6 (IL-6), a cytokine involved in inflammation and tumorigenesis, particularly in hepatocellular carcinoma. nih.gov By inhibiting such pathways, these compounds can effectively suppress tumor cell proliferation and migration. nih.gov

Molecular Docking Studies and Receptor Binding (e.g., Estrogen Receptor alpha for Breast Cancer)

Molecular docking studies have been employed to investigate the binding interactions of this compound derivatives with specific molecular targets, providing insights into their mechanism of action. A significant target for breast cancer therapy is the Estrogen Receptor alpha (ERα). mdpi.comnih.gov

In silico studies have designed and evaluated novel pyrazoline benzenesulfonamide derivatives as ERα antagonists. mdpi.com These studies use molecular docking to predict how the compounds bind to the receptor's active site. The results identified derivatives with strong binding affinities, indicated by negative binding free energies (ΔG). For example, two promising pyrazoline benzenesulfonamide derivatives, PBD-17 and PBD-20, exhibited ΔG values of -11.21 kcal/mol and -11.15 kcal/mol, respectively. mdpi.com

These favorable binding energies are a result of specific molecular interactions, such as the formation of hydrogen bonds with key amino acid residues in the ERα binding pocket, including ARG394, GLU353, and LEU387. mdpi.comnih.gov The stability of these interactions is crucial for the compound's ability to inhibit the receptor and exert an anti-proliferative effect on ERα-positive breast cancer cells. mdpi.com

The following table presents molecular docking data for selected pyrazoline benzenesulfonamide derivatives targeting Estrogen Receptor alpha.

| Compound | Binding Free Energy (ΔG) (kcal/mol) | Interacting Residues | Source |

| PBD-17 | -11.21 | ARG394, GLU353, LEU387 | mdpi.com |

| PBD-20 | -11.15 | ARG394, GLU353, LEU387 | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

The development of novel anticancer agents often involves the strategic modification of a lead compound to understand the chemical features essential for its biological activity, a process known as structure-activity relationship (SAR) studies. In the context of this compound and its derivatives, research has focused on elucidating how different structural components influence their cytotoxic effects against cancer cells.

One area of investigation has been the modification of the hydrazinyl and sulfonamide moieties to enhance anticancer potency. For instance, a study on a derivative, 4-hydrazinylphenyl benzenesulfonate, which shares the core hydrazinylphenyl structure, demonstrated significant anti-breast cancer activity. This compound exhibited a half-maximal inhibitory concentration (IC50) of 9.32 nM against the MCF-7 breast cancer cell line, indicating potent cytotoxic effects. nih.govnih.govresearchgate.net The synthesis and characterization of such derivatives are crucial steps in identifying new candidates for anti-breast cancer therapies. nih.govnih.gov

Furthermore, research into related benzenesulfonamide derivatives has provided insights that could be applicable to this compound. Studies on thiazol-4-one-benzenesulfonamide derivatives have shown that substitutions on the phenyl ring of the benzenesulfonamide core play a critical role in their anti-proliferative activity against breast cancer cell lines. nih.gov

The electronic properties of substituents on the benzenesulfonamide ring have a marked effect on the anticancer activity of these compounds. Research has shown that the presence of electron-donating groups can enhance the inhibitory effects of benzenesulfonamide derivatives on cancer cells. nih.gov

In a study of thiazol-4-one-benzenesulfonamide derivatives, compounds bearing electron-donating groups displayed more potent growth inhibition against the MCF-7 breast cancer cell line compared to those with electron-withdrawing groups. nih.gov Specifically, derivatives with methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2) groups showed significant inhibitory activity. nih.gov This suggests that increasing the electron density on the aromatic ring can be a favorable modification for enhancing anticancer efficacy.

The order of potency for some analogues with electron-donating groups was found to be p-dimethylamino > m-methoxy > p-methyl > p-methoxy, highlighting the nuanced effects of both the nature and position of these groups on the molecule's activity. nih.gov These findings from related benzenesulfonamide compounds provide a valuable framework for the rational design of future this compound derivatives with potentially improved anticancer properties.

Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound | Substitution | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| 4b | Electron-donating group | MCF-7 | 3.63 |

| 4c | Electron-donating group | MCF-7 | 3.67 |

| Staurosporine (Control) | - | MCF-7 | 5.89 |

Data sourced from a study on thiazol-4-one-benzenesulfonamide derivatives, demonstrating the enhanced potency of compounds with electron-donating groups. nih.gov

Hypoxia-Mediated Chemo-Sensitizing Agents

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia, which contributes to resistance to chemotherapy. nih.govnih.gov A promising strategy to overcome this resistance is the use of agents that can sensitize hypoxic cancer cells to cytotoxic drugs. Derivatives of this compound have been investigated for their potential as hypoxia-mediated chemo-sensitizing agents, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.govnih.gov

These enzymes are overexpressed in many solid tumors and contribute to the acidification of the tumor microenvironment, a factor that helps cancer cells survive and resist treatment. nih.gov By inhibiting hCA IX and XII, the extracellular pH can be regulated, potentially reversing the resistance to chemotherapy in hypoxic conditions. nih.govnih.gov

Novel 4-(pyrazolyl)benzenesulfonamide ureas, which are synthesized from a this compound precursor, have shown potent inhibitory activity against hCA IX and XII. acs.org For example, the derivative SH7s demonstrated significant inhibition of hCA IX with a Ki of 15.9 nM. nih.gov In co-treatment regimens under hypoxic conditions, these compounds enhanced the efficacy of conventional chemotherapeutic agents like Taxol and 5-fluorouracil (B62378) in HCT-116 colorectal cancer cells. nih.gov This suggests that derivatives of this compound could serve as a backbone for developing effective chemo-sensitizing agents for hypoxic tumors. nih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity of 4-(Pyrazolyl)benzenesulfonamide Urea (B33335) Derivatives

| Compound | hCA IX KI (nM) | hCA XII KI (nM) |

|---|---|---|

| SH7s | 15.9 | 55.2 |

| Range for SH7a–t | 15.9–67.6 | 16.7–65.7 |

This table showcases the potent inhibitory activity of these derivatives against tumor-associated carbonic anhydrase isoforms. nih.gov

NCI Developmental Therapeutics Program Screening

The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) provides a crucial platform for the discovery and development of new anticancer agents. cancer.govnih.gov The DTP facilitates preclinical testing of novel compounds to identify promising candidates for further development. cancer.gov

Within this program, derivatives of benzenesulfonamides have been subjected to anticancer screening. For instance, the novel 4-(pyrazolyl)benzenesulfonamide urea derivative, SH7s, underwent NCI anticancer screening and exhibited broad-spectrum activity. nih.gov It demonstrated an effective growth inhibition with a full panel GI50 (MG-MID) value of 3.5 µM and a subpanel GI50 (MG-MID) range of 2.4–6.3 µM. nih.gov The screening process employed by the DTP involves testing compounds against a panel of 60 human tumor cell lines, which helps in identifying unique mechanisms of action and prioritizing agents for further development. nih.gov The inclusion of this compound derivatives in such screening programs is a testament to their potential as a source of new anticancer therapies.

Antimicrobial Activity

Hydrazide-hydrazone derivatives, which can be synthesized from this compound, are a class of compounds known to possess a wide spectrum of biological activities, including antibacterial properties. nih.govmdpi.com Research has demonstrated that these compounds can exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria. nih.gov

The structural features of hydrazones, which include a C=N-N moiety, are considered important for their antimicrobial action. mdpi.com The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Several studies have highlighted the effectiveness of hydrazide-hydrazone and benzenesulfonyl hydrazone derivatives against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus pumilus.

Staphylococcus aureus is a significant human pathogen, and the emergence of resistant strains necessitates the development of new antibacterial agents. mdpi.com Hydrazide-hydrazone derivatives have shown potent activity against S. aureus. nih.gov For example, certain synthesized hydrazide–hydrazones were particularly potent against Gram-positive bacteria, with MIC values as low as 0.002–0.98 µg/mL. nih.gov Another study found that a specific hydrazide-hydrazone derivative had activity against S. aureus ATCC 25923 and ATCC 6538 (MIC = 3.91 μg/mL), which was four times higher than the activity of the standard drug nitrofurantoin. mdpi.com

Similarly, promising activity has been observed against Bacillus species. One study on novel 2,4,6-trimethylbenzenesulfonyl hydrazones found that some of these compounds exhibited significant antibacterial activity against B. subtilis ATCC 6633, with MIC values as low as 31.25 µg/mL. mdpi.com The antagonistic activity of Bacillus pumilus itself, which produces antimicrobial peptides, underscores the importance of finding new compounds effective against related pathogenic species. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Hydrazone Derivatives Against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC Range (µg/mL) |

|---|---|---|

| Hydrazide-hydrazones | S. aureus | 3.91 |

| Hydrazide-hydrazones | Gram-positive bacteria | 0.002–0.98 |

| 2,4,6-trimethylbenzenesulfonyl hydrazones | B. subtilis | 31.25 |

This table summarizes the potent antibacterial activity of hydrazone derivatives against various Gram-positive bacteria. nih.govmdpi.commdpi.com

Antibacterial Properties

Activity Against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa, S. typhimurium)

Derivatives of this compound, particularly those belonging to the hydrazide-hydrazone class, have demonstrated notable antibacterial activity against various Gram-negative bacteria. nih.gov Research has shown that certain hydrazide-hydrazone compounds exhibit significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa. nih.gov For instance, specific derivatives have shown activity against E. coli that is twice as potent as the standard antibiotic ciprofloxacin, with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL compared to ciprofloxacin's 0.98 µg/mL. nih.gov

Studies on hydrazide-hydrazones have indicated that their effectiveness can be influenced by the chemical groups attached to the core structure. nih.govmdpi.com Compounds featuring electron-donating groups have been found to possess better antibacterial activities than those with electron-withdrawing groups. nih.gov The antimicrobial potential of these derivatives also extends to other Gram-negative pathogens such as Proteus vulgaris. mdpi.com The broad-spectrum activity of these compounds highlights their potential as a scaffold for developing new antibacterial agents. nih.govmdpi.com

Below is a table summarizing the activity of selected hydrazone derivatives against Gram-negative bacteria.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| Hydrazide-hydrazone derivatives 5 & 6 | E. coli | 0.49 | Ciprofloxacin | 0.98 nih.gov |

| Hydrazide-hydrazone derivatives 12 & 13 | P. aeruginosa | Moderate Activity | Cefotaxime | N/A nih.gov |

| Hydrazide-hydrazone derivative 19 | E. coli | 12.5 | Ampicillin | 25 mdpi.com |

| Quinazolin-4(3H)-one derivative 4c | S. typhimurium | 4 | Amoxicillin | >8 mdpi.com |

| Quinazolin-4(3H)-one derivative 4c | E. coli | 8 | Amoxicillin | 8 mdpi.com |

Antifungal Properties (e.g., C. albicans, C. glabrata, A. niger)

Hydrazine-based compounds, including derivatives containing pyrrolidinone rings and hydrazine moieties, have been identified as having fair to excellent antifungal properties. researchgate.netnih.gov Extensive screening has revealed that these compounds are particularly effective against Candida albicans, a common opportunistic yeast responsible for fungal infections. researchgate.netnih.gov Certain hydrazine derivatives have demonstrated significant, rapid fungicidal activity against C. albicans. researchgate.netnih.gov

Importantly, the antifungal efficacy of these compounds extends to drug-resistant strains. researchgate.netnih.gov Studies have shown significant activity against clinical isolates of C. albicans that are resistant to fluconazole (B54011) or caspofungin. researchgate.netnih.gov Beyond simply killing the fungal cells, these compounds have also been shown to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously difficult to treat with conventional antifungal drugs. researchgate.netnih.gov For example, one derivative was found to reduce Candida biofilm formation by 60%. researchgate.netnih.gov Research has also documented the antifungal potential of quinazolin-4(3H)-one derivatives against C. albicans and Aspergillus niger. mdpi.com

The table below presents the antifungal activity of selected derivatives.

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivative 4c | C. albicans | 2 | Clotrimazole | 4 mdpi.com |

| Quinazolin-4(3H)-one derivative 4c | A. niger | 4 | Clotrimazole | 8 mdpi.com |

| Steroidal Hydrazone 11 | C. glabrata | 0.37 | N/A | N/A nih.gov |

Mechanism of Antimicrobial Action

The antimicrobial action of this compound and its derivatives is rooted in the core sulfonamide structure. Sulfonamides are known to act as competitive antagonists of para-aminobenzoic acid (PABA). nih.gov Bacteria that synthesize their own folic acid require PABA as a precursor. The enzyme dihydropteroate (B1496061) synthetase facilitates this synthesis. Due to their structural similarity to PABA, sulfonamides can bind to this enzyme, inhibiting the production of dihydrofolate and subsequently tetrahydrofolate, which is essential for DNA synthesis and replication. nih.gov This action is typically bacteriostatic, meaning it inhibits bacterial growth and division rather than killing the cells outright. nih.gov

For derivatives like hydrazones, other mechanisms may also contribute to their antimicrobial effects. Some studies on antimicrobial peptides and other agents suggest that they can disrupt the bacterial cytoplasmic membrane potential. frontiersin.org This depolarization can lead to a cascade of events, including the leakage of essential intracellular components like ATP and nucleic acids, ultimately causing cell death. frontiersin.org Molecular docking studies on certain hydrazone derivatives suggest a potential mechanism of action involves strong binding interactions within the active site of the DNA gyrase enzyme, which is crucial for bacterial DNA replication. mdpi.commdpi.com Another study on a celecoxib (B62257) derivative indicated that it can eradicate resistant S. aureus by inhibiting the YidC2 translocase, an enzyme involved in membrane protein insertion. mdpi.com

Development of New Therapeutic Agents to Combat Antibiotic Resistance

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.govnih.gov this compound and its derivatives represent a promising scaffold for creating new therapeutic agents to combat antibiotic resistance. The development of new antibiotics is crucial to address infections caused by highly resistant Gram-negative organisms, including carbapenem-resistant Enterobacteriaceae (CRE), P. aeruginosa, and Acinetobacter baumannii. nih.govnih.gov

Hydrazone derivatives have shown efficacy against MDR clinical isolates, including methicillin-resistant S. aureus (MRSA) and K. pneumoniae. mdpi.com The unique chemical structure of these compounds allows for modifications that can lead to agents with novel mechanisms of action, potentially circumventing existing resistance pathways such as enzymatic inactivation, target modification, or efflux pumps. nih.gov By exploring derivatives of this compound, researchers aim to develop drugs that are effective against these challenging pathogens, providing new options in the limited arsenal (B13267) of treatments for resistant infections. nih.govmdpi.com

Anti-inflammatory Applications

Intermediate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a critical intermediate in the chemical synthesis of several pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). nbinno.com Its chemical structure, featuring both a hydrazine group and a sulfonamide group, provides the necessary reactivity for constructing more complex molecules. nbinno.comcymitquimica.com This compound is a well-established precursor and a key building block in the production of specific types of NSAIDs that are widely used to manage inflammation and pain. chemicalbook.comgoogle.com The efficient synthesis of NSAIDs relies heavily on the availability of high-purity intermediates like this compound hydrochloride. nbinno.com

Role in Selective Cyclooxygenase-2 (COX-2) Enzyme Inhibition (e.g., Celecoxib)

The primary anti-inflammatory application stemming from this compound is its role in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. google.com The most prominent example is Celecoxib (brand name Celebrex). nbinno.comchemicalbook.com The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation and is responsible for producing prostaglandins (B1171923) that mediate pain and swelling. nih.govbrieflands.com

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. nih.gov Drugs synthesized from this compound, such as Celecoxib, are designed to selectively inhibit the COX-2 enzyme. google.com This selectivity allows them to effectively reduce inflammation and pain while minimizing the risk of side effects associated with COX-1 inhibition. nih.gov The sulfonamide moiety (SO₂NH₂) present in these molecules is considered a crucial pharmacophore that plays an essential role in their ability to selectively bind to and inhibit the COX-2 enzyme. researchgate.net

Analgesic Properties

Derivatives of hydrazide and hydrazine have been a subject of research for the development of new analgesic agents, partly due to the limitations and side effects associated with currently used non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The hydrazone moiety, in particular, is considered a pharmacophore group that may contribute to the inhibition of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways. nih.govmdpi.com

Research into a series of novel hydrazide and hydrazine derivatives involved evaluating their analgesic effects using the acetic acid-induced abdominal constriction test, also known as the writhing test, in mice. nih.govnih.gov In this model, the administration of an irritant like acetic acid induces a painful response, and the reduction in the number of writhes indicates analgesic activity. nih.govresearchgate.net Many of the synthesized compounds demonstrated a significant decrease in the writhing response when compared to control groups. nih.govnih.gov For instance, certain derivatives showed higher inhibitory effects than the standard drug, mefenamic acid. nih.gov Structure-activity relationship studies suggested that the presence of a phenoxy moiety on both sides of the hydrazide derivative molecule is beneficial for activity. nih.gov Furthermore, for hydrazine derivatives, the introduction of electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance analgesic potency. nih.gov

Another study investigated a synthetic sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), for its potential in models of acute and neuropathic pain. nih.gov In the tail immersion test, which measures the response to thermal pain, 4-FBS showed a significant antinociceptive effect. nih.gov The analgesic action of this compound was reversed by antagonists for serotonin (B10506) (5HT3) and µ-opioid receptors, suggesting that its mechanism of action may involve the serotonergic and opioidergic pathways. nih.gov

Table 1: Analgesic Activity of Selected Hydrazide/Hydrazine Derivatives

This table is interactive. You can sort and filter the data.

| Compound ID | Writhing Inhibition (%) | Test Model | Reference Drug |

|---|---|---|---|

| 10b | Significant | Acetic Acid Writhing | Mefenamic Acid |

| 10c | Significant | Acetic Acid Writhing | Mefenamic Acid |

| 15b | Higher than Mefenamic Acid | Acetic Acid Writhing | Mefenamic Acid |

| 15c | Significant | Acetic Acid Writhing | Mefenamic Acid |

Data synthesized from research evaluating various derivatives in preclinical models. nih.govnih.gov

Other Potential Biological Activities

Antitubercular Properties

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the discovery of new antitubercular compounds. nih.govnih.gov Hydrazide-hydrazone derivatives have been a significant area of focus in this research. nih.govmdpi.com Isoniazid, a first-line anti-tuberculosis drug, is itself a hydrazide derivative that requires bioactivation to inhibit the InhA enzyme, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. nih.govresearchgate.net Consequently, many research efforts have centered on creating novel hydrazone-containing molecules that target InhA or other essential mycobacterial pathways. nih.govmdpi.com

Various chemical scaffolds incorporating the hydrazone linkage have been synthesized and evaluated. For example, a series of N'-substituted-4-methylbenzenesulfonohydrazide derivatives were prepared and tested for their antimycobacterial activity. mdpi.com Similarly, new hydrazide derivatives of imidazo[1,2-a]pyridine (B132010) were synthesized and showed significant inhibition against Mycobacterium tuberculosis H37Rv. nih.gov Other studies have explored linking the hydrazone moiety to different heterocyclic systems like 1,3,4-oxadiazole, 1,2,3-thiadiazole, and coumarin (B35378), with many of the resulting compounds exhibiting promising activity. mdpi.comnih.govmdpi.commdpi.com

The in vitro antitubercular activity of these compounds is typically determined using methods like the Microplate Alamar Blue Assay (MABA) to find the Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. nih.govnih.gov For instance, a 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative demonstrated very high antimycobacterial activity with a MIC value of 0.0730 µM. nih.gov Another study found that certain 4-methyl-7-substituted coumarin derivatives containing electron-withdrawing substituents were potent against M. tuberculosis, with MIC values as low as 0.625 µg/mL. mdpi.com These findings underscore the potential of this compound derivatives as a foundation for developing new classes of antitubercular drugs. mdpi.comresearchgate.net

Table 2: Antitubercular Activity of Selected Hydrazone Derivatives against M. tuberculosis H37Rv

This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | MIC (µM) | MIC (µg/mL) | Reference Drug(s) |

|---|---|---|---|

| N'-substituted-4-methylbenzenesulfonohydrazide (Compound 20) mdpi.com | 48.04 | - | Isoniazid (MIC = 3.6 µM) |

| Isonicotinoyl hydrazide derivative (Compound 9) mdpi.com | 0.0140 | 4 | Isoniazid (MIC = 0.025 µg/mL) |

| 1,3,4-Thiadiazole derivative (Compound 52) mdpi.com | 9.87 | - | Isoniazid, Rifampin |

| 1,2,3-Thiadiazole-based hydrazone (Compound 3d) nih.gov | 0.0730 | - | - |

| Sulfonyl hydrazone (Compound 5g) nih.gov | 0.0763 | - | - |

| 1,3,4-Oxadiazole-hydrazone derivatives mdpi.com | - | 4-8 | - |

| 4-Methyl-7-substituted coumarins (Compounds 6d, 6f) mdpi.com | - | 0.625 | Isoniazid, Rifampin |

Anthelmintic Activity

Helminth infections remain a significant global health issue, and the development of new anthelmintic agents is crucial to combat these parasitic diseases. mdpi.com Research has extended to exploring various heterocyclic compounds, including derivatives that share structural similarities with this compound, such as those containing sulfonyl and hydrazine or hydrazone groups. nih.govnih.gov

Studies have investigated the anthelmintic properties of N'-substituted arylsulfonylpyrazoles and sulfonylbenzimidazoles. nih.govnih.gov More recent research has focused on 1,2,4-triazole (B32235) derivatives, which have shown promising nematocidal activity. mdpi.com In one study, a series of 1,2,4-triazole derivatives were tested against the nematode Rhabditis sp., with some compounds demonstrating activity higher than the standard drug albendazole. mdpi.com

Another study evaluated the anthelmintic activity of benzimidazole-based hydrazone ligands and their corresponding Zinc(II) complexes against the larvae of Dicrocoelium lanceatum and Fasciola hepatica. mdpi.com The results indicated that the parent hydrazone compounds themselves possessed activity, which was significantly enhanced upon coordination with the zinc cation. mdpi.com For example, one of the zinc complexes achieved 100% efficacy against the tested parasites, highlighting a promising strategy for developing new metal-based anthelmintic drugs. mdpi.com Structure-activity relationship observations from this study noted that substituents on the phenyl ring of the hydrazone played a key role in modulating the biological activity. mdpi.com

Table 3: Anthelmintic Activity of Selected Hydrazone Ligands and Zinc(II) Complexes

This table is interactive. You can sort and filter the data.

| Compound | Parasite | Efficacy (%) | Standard Drug(s) |

|---|---|---|---|

| Ligand L1 | Dicrocoelium lanceatum | 78 | Albendazole, Triclabendazole |

| Ligand L1 | Fasciola hepatica | 69 | Albendazole, Triclabendazole |

| Ligand L2 | Dicrocoelium lanceatum | 54 | Albendazole, Triclabendazole |

| Ligand L2 | Fasciola hepatica | 57 | Albendazole, Triclabendazole |

| Ligand L3 | Dicrocoelium lanceatum | 27 | Albendazole, Triclabendazole |

| Ligand L3 | Fasciola hepatica | 16 | Albendazole, Triclabendazole |

Data from an in vitro study on parasite larvae. mdpi.com

Advanced Research Considerations and Future Directions

Computational Chemistry and Molecular Modeling

Computational methods are pivotal in modern drug discovery, offering insights into molecular interactions that can guide further research. For 4-Hydrazinylbenzenesulfonamide, these techniques hold the potential to elucidate its mechanism of action and predict its biological targets.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the potential for such investigations is recognized. Computational approaches could be employed to predict the interactions of this compound with biological targets. For instance, simulations could assess its binding stability with enzymes such as cyclooxygenase-2 (COX-2) or carbonic anhydrase IX, given its role as an intermediate in the synthesis of drugs targeting these enzymes.

Prediction of Binding Modes and Interactions